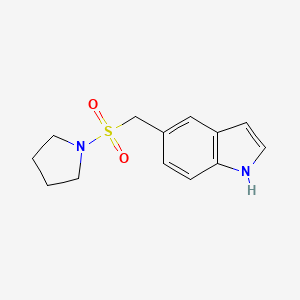

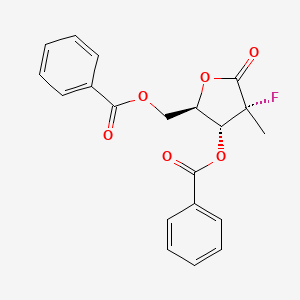

![molecular formula C27H18FNO6 B570683 2-[3-Oxo-5-fluoro-10-(dimethylamino)-3H-benzo[c]xanthene-7-yl]terephthalic acid CAS No. 1222767-53-4](/img/structure/B570683.png)

2-[3-Oxo-5-fluoro-10-(dimethylamino)-3H-benzo[c]xanthene-7-yl]terephthalic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[10-(Dimethylamino)-5-fluoro-3-oxo-3H-benzo[c]xanthen-7-yl]-1,4-benzenedicarboxylic Acid may be used as an intracellular pH indicator.

Applications De Recherche Scientifique

Fluorescent pH Probing

Carboxy SNARF-4F, a derivative of the chemical , has been investigated for its potential as a fluorescent pH probe. This compound has been analyzed in aqueous solutions across various pH levels, using both steady-state and time-resolved spectroscopy. Its distinct spectroscopic properties make it a promising candidate for pH measurement at the single-molecule level (Marcotte & Brouwer, 2005).

Neuronal Degeneration Staining

Fluoro-Jade B, which includes structural analogues of the compound, has been widely utilized in neuroscience for selectively staining degenerating neurons in brain tissue sections. The chemical composition of Fluoro-Jade B, comprising several isomers and analogues of this compound, demonstrates its utility in detecting neuronal degeneration (Xu et al., 2004).

pH Changes in Electrospray Plume

The pH-sensitive fluorescent dye Carboxy SNARF-1, related to the compound , has been used in laser-induced fluorescence spectrometry. This application helps in profiling pH changes as droplets evaporate in an electrospray plume, providing valuable insights into the dynamics of pH at a microscopic level (Zhou, Prebyl, & Cook, 2002).

Cysteine Detection

A study introduced a fluorescent sensor based on a hybrid xanthene, designed for detecting cysteine. This research underscores the potential of xanthene derivatives, closely related to the compound , in creating sensitive and selective sensors for amino acids (Peng et al., 2020).

Fluorescence in Oligodeoxyribonucleotide Hybridization

Fluorophores, including derivatives of benzo[c]xanthene, have shown effectiveness in enhancing fluorescence signals and hybridization affinity in oligodeoxyribonucleotides. This indicates their potential role in molecular biology and genetic research (Singh & Singh, 2007).

Antiviral Agents

Some derivatives of xanthene have been found to exhibit broad-spectrum antiviral activity. This includes prolonging survival in mice infected with lethal viruses, indicating a potential role in antiviral drug development (Carr et al., 1976).

Cytotoxic Activity in Cancer Research

Various analogues of xanthene have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. This research highlights the potential application of these compounds in cancer therapeutics (Sittisombut et al., 2001).

Propriétés

Numéro CAS |

1222767-53-4 |

|---|---|

Nom du produit |

2-[3-Oxo-5-fluoro-10-(dimethylamino)-3H-benzo[c]xanthene-7-yl]terephthalic acid |

Formule moléculaire |

C27H18FNO6 |

Poids moléculaire |

471.44 |

Nom IUPAC |

2-[10-(dimethylamino)-5-fluoro-3-oxobenzo[c]xanthen-7-yl]terephthalic acid |

InChI |

InChI=1S/C27H18FNO6/c1-29(2)14-4-7-18-23(10-14)35-25-16-8-5-15(30)11-19(16)22(28)12-21(25)24(18)20-9-13(26(31)32)3-6-17(20)27(33)34/h3-12H,1-2H3,(H,31,32)(H,33,34) |

Clé InChI |

HJOQBXHBGYTNDW-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=C(C4=CC(=O)C=CC4=C3O2)F)C5=C(C=CC(=C5)C(=O)O)C(=O)O |

Synonymes |

2-(10-(Dimethylamino)-5-fluoro-3-oxo-3H-benzo[c]xanthen-7-yl)terephthalic Acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

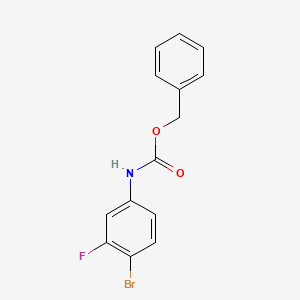

![4-Oxo-2-(tritylamino)-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B570602.png)

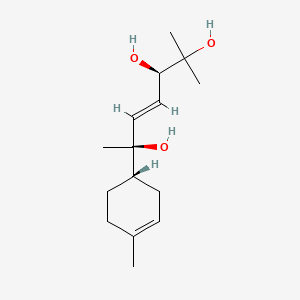

![4-Hydroxy-2-(tritylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B570603.png)

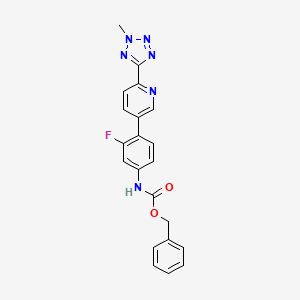

![6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B570604.png)

![tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B570605.png)

![Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B570607.png)